

# A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Methyl Brassylate and Ethylene Brassylate

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## Compound of Interest

Compound Name: Methyl brassylate

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For researchers, scientists, and professionals in drug development and chemical analysis, a detailed understanding of molecular structure is paramount. This guide provides an objective spectroscopic comparison of two closely related long-chain esters: **Methyl Brassylate** and Ethylene Brassylate. Leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive overview of their distinct spectral characteristics.

This comparison is critical for accurate identification, quality control, and the development of analytical methods for these compounds, which find applications in the fragrance industry and may be studied for other potential biological activities.

## At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **Methyl Brassylate** and Ethylene Brassylate.

### Table 1: $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Methyl Brassylate	3.67	s	-OCH <sub>3</sub>
2.30	t	-CH <sub>2</sub> -COO-	
1.62	m	-CH <sub>2</sub> -CH <sub>2</sub> -COO-	
1.26	m	-(CH <sub>2</sub> ) <sub>9</sub> -	
Ethylene Brassylate	4.24	s	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
2.34	t	-CH <sub>2</sub> -COO-	
1.63	m	-CH <sub>2</sub> -CH <sub>2</sub> -COO-	
1.30	m	-(CH <sub>2</sub> ) <sub>9</sub> -	

**Table 2: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Methyl Brassylate	174.3	C=O
51.4	-OCH <sub>3</sub>	
34.1	-CH <sub>2</sub> -COO-	
29.5 - 29.1	-(CH <sub>2</sub> ) <sub>9</sub> -	
24.9	-CH <sub>2</sub> -CH <sub>2</sub> -COO-	
Ethylene Brassylate	173.8	C=O
64.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	
34.4	-CH <sub>2</sub> -COO-	
29.5 - 29.0	-(CH <sub>2</sub> ) <sub>9</sub> -	
24.9	-CH <sub>2</sub> -CH <sub>2</sub> -COO-	

**Table 3: Infrared (IR) Spectroscopy Data**

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
Methyl Brassylate	~2920, ~2850	C-H stretch (alkane)
	~1740	C=O stretch (ester)
	~1170	C-O stretch (ester)
Ethylene Brassylate	~2925, ~2855	C-H stretch (alkane)
	~1735	C=O stretch (ester)
	~1250, ~1170	C-O stretch (ester)

**Table 4: Mass Spectrometry (GC-MS) Data**

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl Brassylate	272.2	241, 213, 185, 143, 98, 87, 74, 55
Ethylene Brassylate	270.2	226, 198, 155, 129, 98, 86, 55, 41 <sup>[1]</sup>

## Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of the ester (**Methyl Brassylate** or Ethylene Brassylate) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

#### Instrumentation and Parameters:

- Instrument: Bruker AC-300 or equivalent spectrometer.
- $^1\text{H}$  NMR:
  - Frequency: 300 MHz
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Pulse Width:  $30^\circ$
- $^{13}\text{C}$  NMR:
  - Frequency: 75 MHz
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Pulse Program: Broadband proton decoupled

## Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample (**Methyl Brassylate** or Ethylene Brassylate) was placed between two polished sodium chloride (NaCl) plates to form a thin film.

#### Instrumentation and Parameters:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmission.
- Spectral Range:  $4000\text{--}600\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .

- Number of Scans: 16.
- A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Parameters:

- Gas Chromatograph:
  - Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
  - Inlet Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

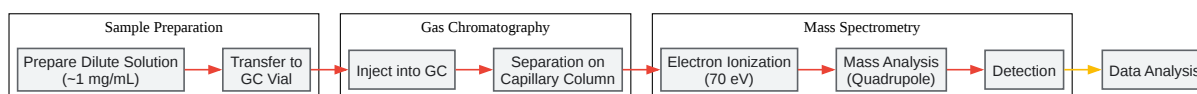
## Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for NMR and GC-MS analysis.



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### NMR Analysis Workflow



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## References

- 1. Ethylene brassylate | C15H26O4 | CID 61014 - PubChem [pubchem.ncbi.nlm.nih.gov]
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